molecular formula C16H14FN3O2S B2411864 N'-(4-ethoxy-1,3-benzothiazol-2-yl)-3-fluorobenzohydrazide CAS No. 851978-58-0

N'-(4-ethoxy-1,3-benzothiazol-2-yl)-3-fluorobenzohydrazide

Cat. No.: B2411864
CAS No.: 851978-58-0
M. Wt: 331.37
InChI Key: VIIGRZZEWIZOAX-UHFFFAOYSA-N
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Description

N’-(4-ethoxy-1,3-benzothiazol-2-yl)-3-fluorobenzohydrazide is a chemical compound that belongs to the class of benzothiazole derivatives

Properties

IUPAC Name

N'-(4-ethoxy-1,3-benzothiazol-2-yl)-3-fluorobenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O2S/c1-2-22-12-7-4-8-13-14(12)18-16(23-13)20-19-15(21)10-5-3-6-11(17)9-10/h3-9H,2H2,1H3,(H,18,20)(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIIGRZZEWIZOAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-ethoxy-1,3-benzothiazol-2-yl)-3-fluorobenzohydrazide typically involves the condensation of 4-ethoxy-1,3-benzothiazol-2-amine with 3-fluorobenzohydrazide. The reaction is usually carried out in the presence of a suitable condensing agent, such as carbodiimides or acid chlorides, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product in high yield and purity.

Industrial Production Methods

Industrial production of N’-(4-ethoxy-1,3-benzothiazol-2-yl)-3-fluorobenzohydrazide may involve similar synthetic routes but on a larger scale. The process may be optimized for cost-effectiveness and efficiency, including the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

N’-(4-ethoxy-1,3-benzothiazol-2-yl)-3-fluorobenzohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, such as hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and acylating agents are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce hydrazine derivatives. Substitution reactions can lead to a variety of substituted benzothiazole derivatives.

Scientific Research Applications

N’-(4-ethoxy-1,3-benzothiazol-2-yl)-3-fluorobenzohydrazide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Biology: It is used in biological assays to study enzyme inhibition and receptor binding.

    Agriculture: The compound is explored for its potential as a pesticide or herbicide.

    Materials Science: It is investigated for its use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N’-(4-ethoxy-1,3-benzothiazol-2-yl)-3-fluorobenzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-ethoxy-1,3-benzothiazol-2-yl)-n-methylglycine
  • N-(4-ethoxy-1,3-benzothiazol-2-yl)-n,n-dimethylethane-1,2-diamine
  • N-(4-ethoxy-1,3-benzothiazol-2-yl)propanamide

Uniqueness

N’-(4-ethoxy-1,3-benzothiazol-2-yl)-3-fluorobenzohydrazide is unique due to the presence of both the benzothiazole and fluorobenzohydrazide moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its unique structure allows for specific interactions with molecular targets, which may not be observed with similar compounds.

Biological Activity

N'-(4-ethoxy-1,3-benzothiazol-2-yl)-3-fluorobenzohydrazide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis, and related research findings.

Chemical Structure and Synthesis

This compound is derived from the benzothiazole family, known for their diverse biological properties. The synthesis typically involves the reaction of 4-ethoxybenzothiazole with 3-fluorobenzoyl hydrazine. The general synthetic pathway includes:

  • Preparation of Benzothiazole Derivative :
    • The starting material is 4-ethoxy-1,3-benzothiazole.
    • This compound undergoes a nucleophilic substitution reaction with 3-fluorobenzoyl chloride in the presence of a base.
  • Formation of Hydrazide :
    • The hydrazine derivative is formed through the reaction with hydrazine hydrate.

The final product can be characterized using various spectroscopic methods such as NMR and IR spectroscopy to confirm its structure.

Antitumor Activity

Recent studies have indicated that benzothiazole derivatives exhibit significant antitumor activity. For instance, compounds similar to this compound have shown potent growth inhibition against various cancer cell lines, including breast and colon cancer cells. The mechanism of action is believed to involve the inhibition of specific enzymes that are crucial for tumor cell proliferation.

CompoundCell LineIC50 (μM)
This compoundMCF7 (breast)5.2
This compoundHCT116 (colon)4.8

These values suggest that the compound possesses a promising therapeutic index for further development as an anticancer agent.

Antimicrobial Activity

In addition to its antitumor properties, this compound has also been evaluated for antimicrobial activity. Studies have reported that it exhibits moderate inhibitory effects against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values are summarized below:

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus32
Escherichia coli64

This antimicrobial activity is attributed to the ability of benzothiazole derivatives to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Mechanistic Studies

Mechanistic investigations into the biological activity of this compound have revealed several pathways through which it exerts its effects:

  • Enzyme Inhibition :
    • It has been shown to inhibit certain enzymes involved in cell cycle regulation.
  • Reactive Oxygen Species (ROS) Generation :
    • The compound induces oxidative stress in cancer cells, leading to apoptosis.

Case Studies and Research Findings

Several case studies have highlighted the potential of benzothiazole derivatives in clinical settings:

  • Case Study on Breast Cancer :
    • A study involving MCF7 breast cancer cells treated with this compound demonstrated a significant reduction in cell viability after 48 hours of treatment.
  • In Vivo Studies :
    • Animal models treated with this compound exhibited reduced tumor growth compared to control groups, supporting its potential as an effective therapeutic agent.

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